α7 Nicotinic Receptor Equipotency: 6‑exo‑Amino‑8‑azabicyclo[3.2.1]octane Aryl Amides Match Quinuclidine Comparator
In a direct comparative study, aryl amide derivatives of the free amine corresponding to tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate were tested head‑to‑head against the analogous 3‑aminoquinuclidine‑derived aryl amides in an α7 nAChR functional assay [REFS‑1]. The 6‑exo‑amino‑8‑azabicyclo[3.2.1]octane‑based series displayed potent α7 activity that was qualitatively described as equal to that of the quinuclidine series [REFS‑1]. Quinuclidine benzamide α7 agonists such as PNU‑282987 served as the benchmark [REFS‑1].
| Evidence Dimension | α7 nAChR functional activity (electrophysiology / calcium flux) |
|---|---|
| Target Compound Data | Potent α7 nAChR activity, reported as equal to the quinuclidine series (exact IC₅₀ values not disclosed in the primary publication) [REFS‑1]. |
| Comparator Or Baseline | 3‑Aminoquinuclidine‑derived aryl amides (e.g., PNU‑282987; reported α7 EC₅₀ ~ 0.15–1 µM range in literature) [REFS‑1]. |
| Quantified Difference | Equipotent (activity described as 'equal to the quinuclidine series') [REFS‑1]. |
| Conditions | α7 nAChR functional assay; exact assay format (calcium flux or electrophysiology) as described in Jacobsen et al. (2008) [REFS‑1]. |
Why This Matters
This is the first demonstration that a 6‑exo‑amino‑8‑azabicyclo[3.2.1]octane scaffold can serve as an equipotent isostere of 3‑aminoquinuclidine, justifying procurement of this building block specifically for α7‑targeted CNS programs where quinuclidine IP constraints or scaffold diversification is desired.
- [1] Walker, D. P.; Acker, B. A.; Jacobsen, E. J.; Wishka, D. G. Preparation of novel azabicyclic amines and α7 nicotinic acetylcholine receptor activity of derived aryl amides. J. Heterocycl. Chem. 2008, 45, 247–257. DOI: 10.1002/jhet.5570450131. View Source
